[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate
Description
[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[108002,1004,9013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate is a complex organic compound characterized by its unique pentacyclic structure
Properties
IUPAC Name |
[19-hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O5/c1-3-8-19-13-15-20(16-14-19)29-25-17-26(32)21-9-4-5-10-22(21)27(25)35-30(29,34-18(2)31)24-12-7-6-11-23(24)28(29)33/h4-7,9-17,32H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCOHYVDLPUWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23C4=C(C5=CC=CC=C5C(=C4)O)OC2(C6=CC=CC=C6C3=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
Functional Group Modifications: Introduction of the hydroxy, oxo, and acetate groups is carried out through selective oxidation, reduction, and esterification reactions.
Final Assembly: The final product is obtained by coupling the functionalized pentacyclic core with the propylphenyl moiety under specific conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced methods like chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: Reduction of the oxo group to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the acetate group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- [19-Hydroxy-3-oxo-2-(4-methylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate
- [19-Hydroxy-3-oxo-2-(4-ethylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate
Uniqueness
The uniqueness of [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate lies in its specific functional groups and the propylphenyl moiety, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
